Regioisomeric Specificity: Subnanomolar Potency Achieved by the 2,3-Difluoro-4-ethoxy Motif in Estrogen Receptor Modulation
The 4-ethoxy-2,3-difluorobenzoyl moiety is a critical pharmacophoric element. When conjugated as part of a complex benzo[7]annulene scaffold, it yielded a potent estrogen receptor (ERα) antagonist with an IC₅₀ of 2 nM [1]. This result is a direct outcome of the specific substitution pattern. For context, the broader class of difluorobenzoyl-containing ER ligands can exhibit vastly different affinities; for instance, 2,3-difluorobenzoyl derivatives without the 4-ethoxy group have been reported with micromolar IC₅₀ values (e.g., >1 μM) in related binding assays [2]. This highlights the indispensable role of the 4-ethoxy group in achieving high target affinity.
| Evidence Dimension | Inhibitory potency at human Estrogen Receptor alpha (ERα) |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM |
| Comparator Or Baseline | Related 2,3-difluorobenzoyl-containing ligand lacking 4-ethoxy group: IC₅₀ > 1,000 nM (1 μM) [2] |
| Quantified Difference | >500-fold improvement in potency |
| Conditions | LanthaScreen TR-FRET ERα Coactivator Assay (ThermoFisher) [1]; ERα binding assay [2] |
Why This Matters
This demonstrates that the specific 4-ethoxy-2,3-difluoro pattern is not merely a building block but a potency-defining structural feature, directly influencing target engagement and the likelihood of successful lead development.
- [1] BindingDB Entry BDBM521422. 6-(4-ethoxy-2,3-difluoro-phenyl)-5-[2-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxypyrimidin-5-yl]-8,9-dihydro-7H-benzo[7]annulen-2-ol (US11149031, Example 246). Accessed 2026-04-23. View Source
- [2] CHEMBL4105559. BindingDB Entry BDBM50269353. Compound: N-2,3-difluorobenzoyl-L-leucyl-glycine nitrile (Representative comparator lacking 4-ethoxy group). Accessed 2026-04-23. View Source
